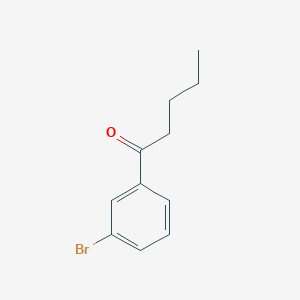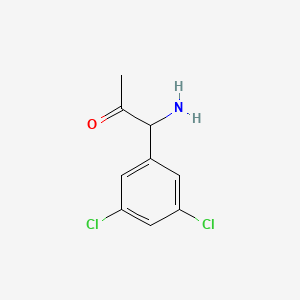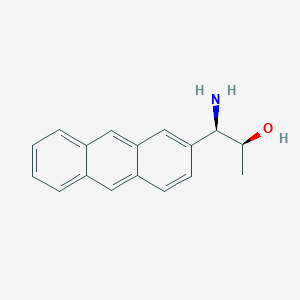
(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral compound with a unique structure that includes an anthryl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and a chiral amine.
Reaction Conditions: The key step involves the condensation of 2-anthraldehyde with the chiral amine under controlled conditions, followed by reduction to yield the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthryl ketones, while substitution reactions can produce various anthryl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving chiral recognition and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL involves its interaction with specific molecular targets. The anthryl group can participate in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-Amino-1-(2-naphthyl)propan-2-OL: Similar structure but with a naphthyl group instead of an anthryl group.
(1R,2S)-1-Amino-1-(2-phenyl)propan-2-OL: Contains a phenyl group instead of an anthryl group.
Uniqueness
(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL is unique due to the presence of the anthryl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17-/m0/s1 |
InChI-Schlüssel |
IEUXOJZOMJGBBC-GTNSWQLSSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Kanonische SMILES |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


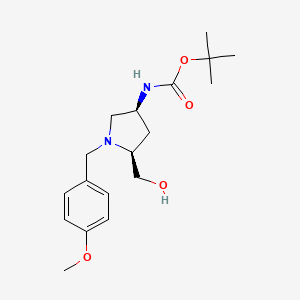
![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047238.png)
![3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13047240.png)
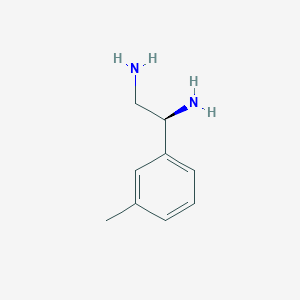
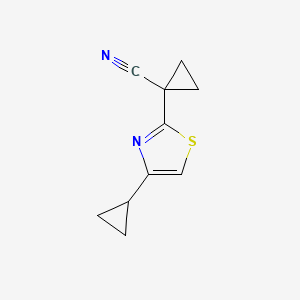
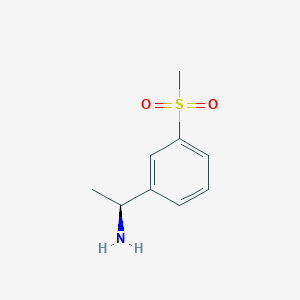

![3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)
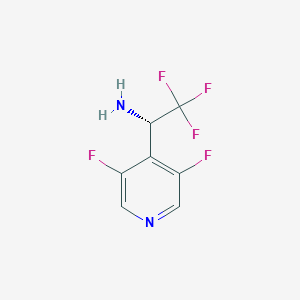
![(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13047272.png)

